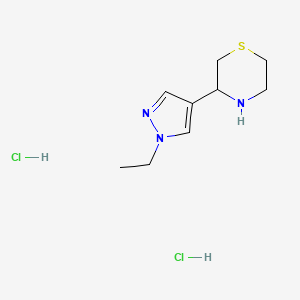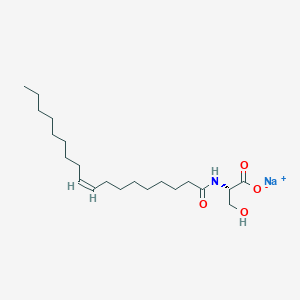
Sodium (S,Z)-3-hydroxy-2-oleamidopropanoate
説明
Sodium (S,Z)-3-hydroxy-2-oleamidopropanoate, or sodium oleamide (SOA), is a chemical compound that is used in a variety of scientific research applications. It is a white solid that is soluble in water, and has many biochemical and physiological effects.
科学的研究の応用
Energy Storage Solutions
Sodium (S,Z)-3-hydroxy-2-oleamidopropanoate, while not directly mentioned, can be inferred to have potential applications in energy storage, particularly in the context of sodium-ion batteries. Room-temperature stationary sodium-ion batteries are significant for large-scale electric energy storage, leveraging the abundance and low cost of sodium. Research focuses on developing suitable electrode materials, including cathodes and anodes, as well as electrolytes that can operate efficiently at room temperature. The challenge lies in finding electrode and electrolyte materials that provide long-life, low-cost solutions for large-scale energy storage systems, with ongoing efforts suggesting promising future applications (Pan, Hu, & Chen, 2013).
Food Preservation and Safety
In the food industry, sodium salts like sodium chloride play critical roles in food preservation, flavor enhancement, and safety. Efforts to reduce sodium content in processed foods, due to health concerns over high sodium intake, involve exploring alternative preservation methods and ingredients. Despite the necessity of sodium salts for microbial safety and flavor, the industry seeks to balance health concerns with the functional benefits of sodium, indicating a complex interplay between dietary sodium reduction and food technology (Inguglia et al., 2017).
Electrolytes for Sodium-Ion Batteries
The search for high-performance electrolytes for sodium-ion batteries reflects the importance of sodium in emerging energy technologies. Electrolytes with high ionic conductivity and electrochemical stability are crucial for the commercial viability of sodium-ion batteries. Research spans various types of electrolytes, including liquid, polymer gel, and solid forms, aiming to achieve efficient sodium-ion transport at ambient temperatures. The development of non-aqueous solvent-based electrolytes, despite their flammability, shows promise for enhancing ionic conductivity and advancing sodium-ion battery technologies (Vignarooban et al., 2016).
Sodium Reduction in Food Processing
The widespread use of sodium chloride in food processing underscores its role in enhancing flavor, texture, and shelf-life of food products. The drive for sodium reduction reflects growing health concerns, such as hypertension and cardiovascular disease, associated with high sodium consumption. Innovative strategies for reducing sodium include the use of salt substitutes, flavor enhancers, and novel technologies like high-pressure processing. However, the challenge remains to maintain food safety and sensory qualities in low-sodium products, highlighting the need for balanced solutions in food formulation (Albarracín, Sánchez, Grau, & Barat, 2011).
High Temperature Sodium Batteries
The development of high-temperature sodium batteries, particularly sodium/sulfur and ZEBRA batteries, demonstrates the potential for sodium-based energy storage in various applications. These batteries benefit from high thermal stability, reliability, and long-cycle life. The focus on inorganic solid electrolytes, such as NASICON, highlights efforts to improve the cost-effective development of rechargeable sodium batteries. Research aims to enhance ion transport and battery safety, contributing to the advancement of sodium battery technologies for energy storage (Hueso, Armand, & Rojo, 2013).
作用機序
Target of Action
Sodium compounds often interact with sodium channels, which are crucial for nerve signal transmission and muscle contraction . .
Mode of Action
Sodium compounds can influence the function of sodium channels, potentially altering the flow of sodium ions into and out of cells
Biochemical Pathways
Sodium is involved in numerous biochemical pathways, including those responsible for maintaining fluid balance and transmitting nerve signals
Pharmacokinetics
Sodium compounds are typically absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream . They are excreted primarily through the kidneys
Result of Action
Sodium compounds can affect a variety of cellular processes, including nerve signal transmission and muscle contraction
Action Environment
Environmental factors, such as diet and hydration status, can influence the action, efficacy, and stability of sodium compounds
特性
IUPAC Name |
sodium;(2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26;/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26);/q;+1/p-1/b10-9-;/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFWBMMXYSJVIF-PUXKSNPUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



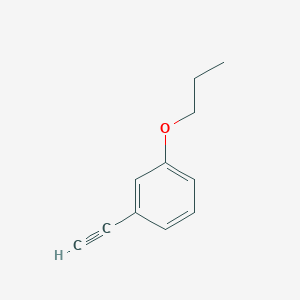
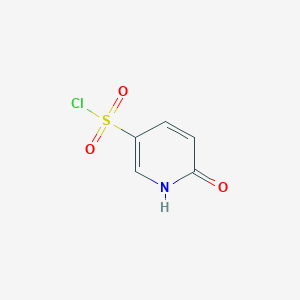
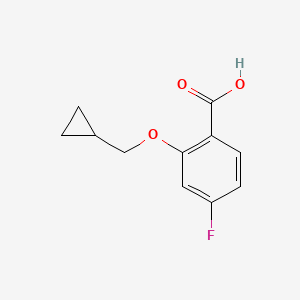
![N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1459406.png)
![Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1459410.png)








